molecular formula C3H6Si3 B3121665 1,3,5-Trisilacyclohexane CAS No. 291-27-0

1,3,5-Trisilacyclohexane

Cat. No.: B3121665
CAS No.: 291-27-0
M. Wt: 126.33 g/mol
InChI Key: AQCGGWLVGXEWAN-UHFFFAOYSA-N
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Description

1,3,5-Trisilacyclohexane is a silicon-containing cyclic compound that has garnered interest due to its unique structural and chemical properties. It is a derivative of cyclohexane where three methylene groups (CH₂) are replaced by silicon atoms (SiH₂), resulting in a six-membered ring with alternating silicon and carbon atoms. This compound adopts a chair conformation similar to cyclohexane, making it an intriguing subject for stereochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trisilacyclohexane can be synthesized through various methods. One common approach involves the conversion of 1,1,3,3,5,5-hexamethoxytrisilacyclohexane with lithium aluminium hydride (LiAlH₄) in diethyl ether. This reaction yields this compound with moderate efficiency . Another method includes the reduction of the chlorine derivative of this compound, which provides better yields but is more demanding in terms of reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard laboratory techniques such as reduction reactions and crystallization. The improved synthesis and workup procedures have been reported to double the original yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trisilacyclohexane undergoes various chemical reactions, including:

    Oxidation: The silicon atoms in the compound can be oxidized to form silanol groups (Si-OH).

    Reduction: Reduction reactions can convert silicon-halogen bonds to silicon-hydrogen bonds.

    Substitution: Silicon atoms can participate in substitution reactions, where functional groups attached to silicon are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Reduction: Lithium aluminium hydride (LiAlH₄) is frequently used for reduction reactions.

    Substitution: Reagents such as organolithium or Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in various organosilicon compounds .

Scientific Research Applications

1,3,5-Trisilacyclohexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Silacyclohexane: Contains one silicon atom in the cyclohexane ring.

    1,2-Disilacyclohexane: Contains two silicon atoms in the cyclohexane ring.

    1,4-Disilacyclohexane: Contains two silicon atoms in the cyclohexane ring, positioned at the 1 and 4 positions.

    Cyclohexasilane: Contains six silicon atoms in the ring.

Uniqueness

1,3,5-Trisilacyclohexane is unique due to its symmetric structure with alternating silicon and carbon atoms. This symmetry and the presence of multiple silicon atoms make it an excellent model for studying silicon chemistry and its applications in various fields .

Properties

InChI

InChI=1S/C3H6Si3/c1-4-2-6-3-5-1/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGGWLVGXEWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1[Si]C[Si]C[Si]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291-27-0
Record name 1,3,5-Trisilacyclohexane
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Customer
Q & A

ANone: The molecular formula of 1,3,5-trisilacyclohexane is Si3C3H12. Its molecular weight is 132.32 g/mol.

A: Both in the solid state and the gas phase, this compound predominantly adopts a chair conformation. [, ]

A: The chair conformation is observed in both phases. The bond lengths and angles are similar, indicating consistency in its structure regardless of the phase. []

A: NMR spectroscopy (1H, 13C, and 29Si) and mass spectrometry are commonly employed for structural analysis. Infrared (IR) spectroscopy is also used to identify specific functional groups within the molecule. [, , , , , ]

ANone: Several methods exist:

  • Direct synthesis from chloromethanes and silicon: This approach, often utilizing a copper catalyst, leads to the formation of various linear and cyclic carbosilanes, including this compound. [, ]
  • Pyrolysis of methylsilanes: Heating methylsilanes like tetramethylsilane (Si(CH3)4) at high temperatures yields a mixture of carbosilanes, with this compound being a significant product. [, ]
  • Organometallic synthesis: This method allows for the controlled introduction of specific substituents. For instance, reactions of appropriately substituted linear carbosilanes with magnesium can yield 1,3,5-trisilacyclohexanes with desired functionalities. []

ANone: The substituents significantly influence reactivity:

  • Chlorine substituents: Perchlorinated derivatives like (Cl2SiCCl2)3 readily undergo reactions with nucleophiles such as LiPMe2, leading to the formation of ylides. []
  • Methyl substituents: Si-methylation generally decreases the reactivity of the ring towards nucleophilic attack compared to Si-chlorinated analogs. []
  • Bulky substituents: Introducing bulky groups like tert-butyl groups can hinder reactions at certain positions due to steric hindrance. []

A: Yes, under specific conditions, ring opening can occur. For example, reactions of certain C-brominated 1,3,5-trisilacyclohexanes with strong bases like butyllithium can lead to ring opening and the formation of linear carbosilanes. []

ANone: While not currently used as pharmaceuticals, their unique properties make them interesting for various applications:

  • Precursors for silicon carbide (SiC): this compound serves as a promising single-source precursor for the production of high-quality SiC thin films via thermal chemical vapor deposition (CVD). []
  • Porous materials: Derivatives of this compound, particularly those containing ethoxy groups, can be used to create mesoporous organosilicas (MOS) with high surface areas, which are valuable in applications like catalysis and separation. [, ]
  • Tridentate Lewis acids: Functionalized 1,3,5-trisilacyclohexanes bearing three ethynyl groups can act as tridentate Lewis acids. These molecules, after further modification with boron or metal centers, can bind to Lewis bases and potentially find use in host-guest chemistry or as catalysts. [, ]

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